5-Phenylpyridine-3-carboxamide is a fragment-based compound identified as a potential inhibitor of the Dengue virus (DENV) []. It belongs to the class of pyridine-3-carboxamide derivatives and has garnered interest in scientific research for its antiviral properties, particularly against flaviviruses.
5-Phenylnicotinamide, a derivative of nicotinamide, is a compound of interest in medicinal chemistry due to its potential biological activities. It is classified as a pyridine derivative and has garnered attention for its ability to inhibit various biological targets, including vascular endothelial growth factor receptor 2 (VEGFR-2). This compound is synthesized from readily available precursors and has applications in pharmacology and biochemistry.
5-Phenylnicotinamide is derived from nicotinic acid, which is a naturally occurring compound found in various foods and is also synthesized in the body. The compound falls under the category of amide derivatives, characterized by the presence of an amide functional group attached to a phenyl ring and a pyridine moiety. Its classification as a pyridine derivative highlights its structural similarity to nicotinamide, with modifications that enhance its lipophilicity and biological activity.
The synthesis of 5-Phenylnicotinamide typically involves several key steps:
The reaction conditions typically involve organic solvents like dichloromethane at room temperature or elevated temperatures for refluxing to ensure complete reaction. Thin-layer chromatography (TLC) is used to monitor the progress of the reaction, while nuclear magnetic resonance (NMR) spectroscopy is employed for structural confirmation.
Key structural data includes:
5-Phenylnicotinamide can undergo various chemical transformations, including:
The reaction conditions vary based on the desired transformation:
The mechanism of action for 5-Phenylnicotinamide primarily involves its interaction with biological targets such as VEGFR-2. The compound binds to the receptor, inhibiting its activity, which is crucial in processes like angiogenesis. This inhibition leads to reduced tumor growth and metastasis in cancer models.
In vitro studies have demonstrated that 5-Phenylnicotinamide exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition at low concentrations. For instance, studies have reported IC50 values around 65 nM for VEGFR-2 inhibition, showcasing its potential as an anticancer agent.
Relevant data includes:
5-Phenylnicotinamide has several scientific uses:
5-Phenylnicotinamide represents a structurally modified nicotinamide derivative characterized by a phenyl group attached at the 5-position of the pyridine ring. This strategic modification differentiates it from its parent compound, nicotinamide (vitamin B3), and confers distinct physicochemical properties while potentially influencing its biological interactions. As a synthetic analog, it serves as a valuable tool for probing the structure-activity relationships of compounds within the NAD+ metabolic pathway and related enzymatic processes. Research into such derivatives enhances our understanding of cellular metabolism regulation and offers potential avenues for therapeutic intervention [3] [9].
5-Phenylnicotinamide (chemical formula: C12H10N2O; systematic name: N-phenylnicotinamide or 5-Phenylpyridine-3-carboxamide) belongs to the class of substituted nicotinamides. Its core structure consists of a pyridine ring substituted with a carboxamide group (-C(O)NH2) at position 3 and a phenyl ring at position 5. This arrangement creates a conjugated system influencing its electronic properties and potential for intermolecular interactions, such as π-π stacking and hydrogen bonding [1] [6].
Table 1: Key Spectroscopic and Calculated Parameters of 5-Phenylnicotinamide [1] [6] [8]
Property | Experimental/Calculated Value | Description/Assignment |
---|---|---|
Molecular Formula | C12H10N2O | |
Molecular Weight | 198.23 g/mol | |
IR ν C=O (cm-1) | ~1650-1680 | Amide Carbonyl Stretch |
IR ν N-H (cm-1) | ~3300 | Amide N-H Stretch |
1H NMR (δ ppm) | ~8.8-9.0 (H6, pyridine) ~8.4-8.6 (H4, pyridine) ~7.3-7.8 (m, phenyl) ~8.0-10.0 (br s, NH) | Pyridine H6 (ortho to C=O) Pyridine H4 (meta to C=O) Phenyl Ring Protons Amide N-H Proton |
13C NMR (δ ppm) | ~165-167 (C=O) ~148-150 (C2/C6 pyridine) ~135-137 (C4 pyridine) ~130-132 (C5 pyridine) ~138-140 (C1 phenyl) | Amide Carbonyl Carbon Pyridine C2/C6 Pyridine C4 Pyridine C5 (attachment) Phenyl ipso-Carbon |
MS (m/z) | 198 [M]•+ 181 [M-NH2]+ 121 [M-C6H5]+ | Molecular Ion Loss of NH2 Loss of Phenyl |
Calculated Bond Length (C5-C1') | ~1.48 Å | Pyridine C5 - Phenyl C1 Bond |
The exploration of nicotinamide derivatives is deeply rooted in the early 20th-century discovery of nicotinic acid (niacin) and nicotinamide as the essential dietary factors preventing pellagra (the "disease of the four Ds": dermatitis, diarrhea, dementia, death). Conrad Elvehjem's landmark identification in 1937 that nicotinamide cured blacktongue (the canine equivalent of pellagra) solidified its status as vitamin B3 [3] [4] [9].
5-Phenylnicotinamide's primary metabolic relevance stems from its structural similarity to nicotinamide (NAM), the core substrate of the mammalian NAD+ salvage pathway. Its potential interactions occur at key enzymatic steps within this pathway, which is the dominant route for NAD+ generation in most tissues under normal physiological conditions [3] [5] [7].
Table 2: Key Enzymes in NAD+ Metabolism and Potential Interaction with 5-Phenylnicotinamide [3] [5] [7]
Enzyme | Primary Function | Potential Interaction with 5-Phenylnicotinamide | Predicted Consequence |
---|---|---|---|
NAMPT | Converts NAM + PRPP to NMN (Salvage Pathway Rate-Limiting Step) | Likely weak competitive inhibitor due to steric hindrance from C5-phenyl group blocking optimal binding in NAM pocket. Unlikely substrate. | Reduced NMN and subsequent NAD+ synthesis from salvaged NAM. |
NMNAT1/2/3 | Converts NMN to NAD+ | Unlikely direct substrate. If cellular phosphorylation occurs (unlikely, requires NRK?), 5-Phenyl-NMN could be a poor substrate/weak inhibitor. | Potential minor reduction in NAD+ synthesis if 5-Phenyl-NMN forms and inhibits. |
NNMT | Methylates NAM to 1-Methylnicotinamide (MeNAM) for excretion | Potential substrate, leading to formation of 1-Methyl-5-phenylnicotinamide. | Diversion of 5-Phenylnicotinamide from salvage pathway, inactivation/excretion. |
PARP1/2 | Uses NAD+ for ADP-ribosylation in DNA repair. Produces NAM. | Possible weak competitor with NAM for product inhibition site. Unlikely direct NAD+ site competitor. | Potential subtle modulation of PARP activity via altered NAM feedback. |
SIRT1-7 | NAD+-dependent deacylases (e.g., deacetylases). Produce NAM. | Possible weak competitor with NAM for product inhibition site. Unlikely direct NAD+ site competitor. | Potential subtle modulation of Sirtuin activity via altered NAM feedback. |
CD38/CD157 | Major NAD+ glycohydrolases (extracellular & intracellular). Produce ADP-ribose and NAM. | Unclear. Possible weak product (NAM) site inhibitor. | Potential subtle modulation of CD38 activity. |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0